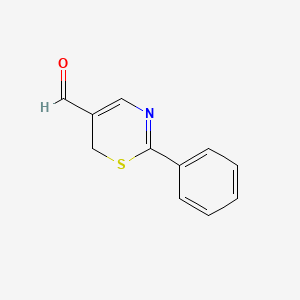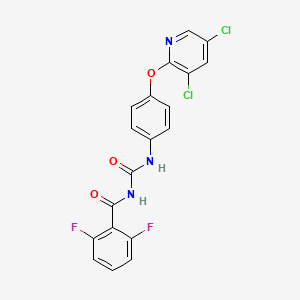![molecular formula C11H13ClN2O5S B14474753 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine CAS No. 69709-37-1](/img/structure/B14474753.png)
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 5-chloro-2-nitrophenyl group and a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with morpholine in the presence of a base, followed by the introduction of a methanesulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with target proteins, modulating their activity.
相似化合物的比较
Similar Compounds
- 4-[(5-Bromo-2-nitrophenyl)methanesulfonyl]morpholine
- 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]piperidine
- 4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]thiomorpholine
Uniqueness
4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
69709-37-1 |
|---|---|
分子式 |
C11H13ClN2O5S |
分子量 |
320.75 g/mol |
IUPAC 名称 |
4-[(5-chloro-2-nitrophenyl)methylsulfonyl]morpholine |
InChI |
InChI=1S/C11H13ClN2O5S/c12-10-1-2-11(14(15)16)9(7-10)8-20(17,18)13-3-5-19-6-4-13/h1-2,7H,3-6,8H2 |
InChI 键 |
HYEQWLRXSTVFON-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


oxidanium tetrafluoroborate](/img/structure/B14474672.png)

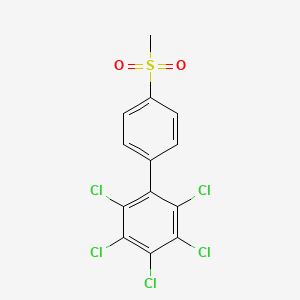
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)
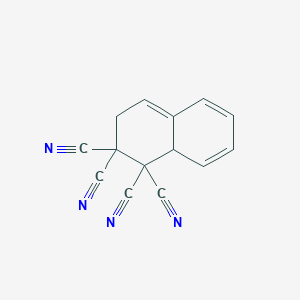
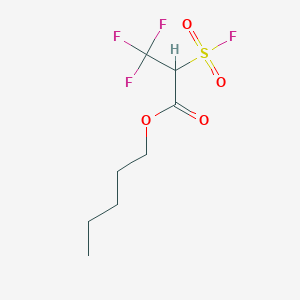
![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
